molecular formula C15H11N3O4S B5291770 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B5291770
M. Wt: 329.3 g/mol
InChI Key: XUPOCCUKUOWZCR-UHFFFAOYSA-N
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Description

4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a nitrobenzaldehyde moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfanyl group and a nitrobenzaldehyde moiety makes it particularly versatile for various chemical transformations and biological interactions .

Properties

IUPAC Name

4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-10-3-4-11-12(7-10)17-15(16-11)23-14-5-2-9(8-19)6-13(14)18(20)21/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPOCCUKUOWZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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